Bis(cyclopentadienylruthenium dicarbonyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER typically involves the reaction of ruthenium trichloride with cyclopentadiene in the presence of carbon monoxide . The reaction is carried out under controlled conditions, often involving high pressure and temperature to facilitate the formation of the dimer. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the carbonyl or cyclopentadienyl ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating various chemical transformations. Its reactivity is influenced by the electronic and steric properties of the cyclopentadienyl and carbonyl ligands .
Comparison with Similar Compounds
DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER can be compared with other similar compounds, such as:
DICARBONYLCYCLOPENTADIENYLMANGANESE(I) DIMER: Similar in structure but contains manganese instead of ruthenium.
DICARBONYLCYCLOPENTADIENYLIRON(II) DIMER: Contains iron and exhibits different reactivity and stability.
DICARBONYLCYCLOPENTADIENYLCOBALT(I) DIMER: Contains cobalt and is used in different catalytic applications.
The uniqueness of DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER lies in its specific electronic properties and reactivity, which make it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C14H20O4Ru2 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
carbon monoxide;cyclopentane;ruthenium |
InChI |
InChI=1S/2C5H10.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H2;;;;;; |
InChI Key |
XSPQHEMUCRFUHX-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCCC1.C1CCCC1.[Ru].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.